molecular formula C20H21NO3 B12607254 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide CAS No. 644979-26-0

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide

Katalognummer: B12607254
CAS-Nummer: 644979-26-0
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: ZOGJTRZITQCPHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 3-methylbenzoyl chloride.

    Formation of Intermediate: The 3-methoxy-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Cyclopropylation: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Handling of Reagents: Using large quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide.

    Reduction: Formation of 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide
  • 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

Uniqueness

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide is unique due to its specific structural features, such as the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

644979-26-0

Molekularformel

C20H21NO3

Molekulargewicht

323.4 g/mol

IUPAC-Name

3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide

InChI

InChI=1S/C20H21NO3/c1-13-6-4-7-15(12-13)18(22)20(10-11-20)21-19(23)16-8-5-9-17(24-3)14(16)2/h4-9,12H,10-11H2,1-3H3,(H,21,23)

InChI-Schlüssel

ZOGJTRZITQCPHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)C2(CC2)NC(=O)C3=C(C(=CC=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.